molecular formula C10H7F3N2O B8323865 3-Trifluoromethyl-4-phenyl-5-aminoisoxazole

3-Trifluoromethyl-4-phenyl-5-aminoisoxazole

Cat. No.: B8323865
M. Wt: 228.17 g/mol
InChI Key: ZKDICZCQPILSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trifluoromethyl-4-phenyl-5-aminoisoxazole is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8-7(9(14)16-15-8)6-4-2-1-3-5-6/h1-5H,14H2

InChI Key

ZKDICZCQPILSOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanol (53 ml) and 96% hydroxylamine hydrochloride (2.82 g, 0.0390 mole, 1.3 eq.) were added to -(trifluoroacetyl)phenylacetonitrile (6.96 g, 0.0300 mole) and the mixture was heated under reflux for 68 hours. After methanol was distilled off under reduced pressure and the resulting residue was neutralized with a 8% solution of sodium bicarbonate, the solution was extracted with methylene chloride. After being dried with anhydrous sodium sulfate, it was concentrated and purified by column chromatography on silica gel to give the title compound (5.62 g, 82.1%). The product was recrystallized from benzene-cyclohexane to recover the title compound (4.80 g, 70.1%) as pale yellow needles, m.p. 89°-91° C.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Yield
82.1%

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